

# Core Physicochemical Properties and Structural Insights

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## Compound of Interest

Compound Name: 4-Nitro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B596601

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**4-Nitro-3-(trifluoromethyl)benzaldehyde** (CAS No: 101066-57-3) is a solid organic compound whose solubility is dictated by the interplay of its distinct functional groups.<sup>[1][2]</sup> The molecule's structure, featuring an aromatic ring, a polar aldehyde group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, results in a nuanced solubility profile.<sup>[1]</sup>

The trifluoromethyl group (-CF<sub>3</sub>) significantly increases the lipophilicity of the molecule, while the nitro (-NO<sub>2</sub>) and aldehyde (-CHO) groups introduce polarity. This duality suggests that the compound's solubility will be highly dependent on the specific nature of the solvent.

Table 1: Physicochemical Properties of **4-Nitro-3-(trifluoromethyl)benzaldehyde**

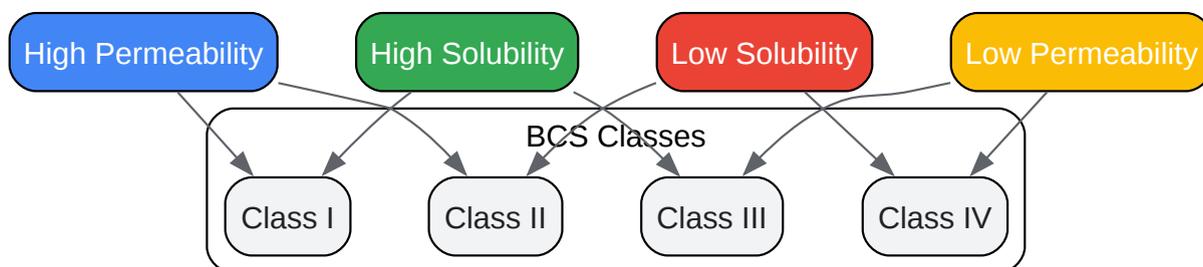
Property	Value	Reference
CAS Number	101066-57-3	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub>	[1]
Molecular Weight	219.12 g/mol	[1]
Physical State	Solid	[2]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	291.9 ± 40.0 °C at 760 mmHg	[3]
Flash Point	130.3 ± 27.3 °C	[3]
XLogP3	2.6	[1]

Note: XLogP3 is a computed octanol-water partition coefficient, indicating a moderate degree of lipophilicity.

## Understanding Solubility in Drug Development

In the field of drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes active pharmaceutical ingredients (APIs) based on their aqueous solubility and intestinal permeability.[4] An API is deemed "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[5][6] This parameter is a critical determinant of a drug's oral bioavailability.[4]

The diagram below illustrates the logical framework of the BCS, highlighting the pivotal role of solubility.



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Caption: Logical flow for Biopharmaceutics Classification System (BCS).

## Quantitative Solubility Data

Comprehensive, experimentally-derived solubility data for **4-Nitro-3-(trifluoromethyl)benzaldehyde** across a wide range of organic and aqueous solvents is not extensively documented in publicly available literature. This data gap necessitates that researchers determine solubility empirically for their specific applications and solvent systems. The following section provides a robust, field-proven protocol for this purpose.

## Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is widely recommended by regulatory bodies like the World Health Organization (WHO).<sup>[5][7]</sup> This protocol provides a self-validating system to ensure accurate and reproducible results.

## Causality Behind Experimental Choices

- Use of Excess Solute: Adding an excess of the compound ensures that the resulting solution is truly saturated, a prerequisite for measuring maximum equilibrium solubility.
- Controlled Temperature: Solubility is a temperature-dependent property. For pharmaceutical applications, maintaining a constant temperature of  $37 \pm 1$  °C is crucial to mimic physiological conditions.<sup>[5][8]</sup>

- **Prolonged Agitation:** Continuous agitation for 24-48 hours is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9]
- **Phase Separation:** Meticulous separation of the saturated solution from the excess solid is critical to prevent undissolved particles from artificially inflating the measured concentration.
- **Validated Analytical Method:** Using a validated, stability-indicating analytical method (e.g., HPLC-UV) ensures that the measured concentration is accurate and that the compound has not degraded in the solvent during the experiment.

## Materials and Equipment

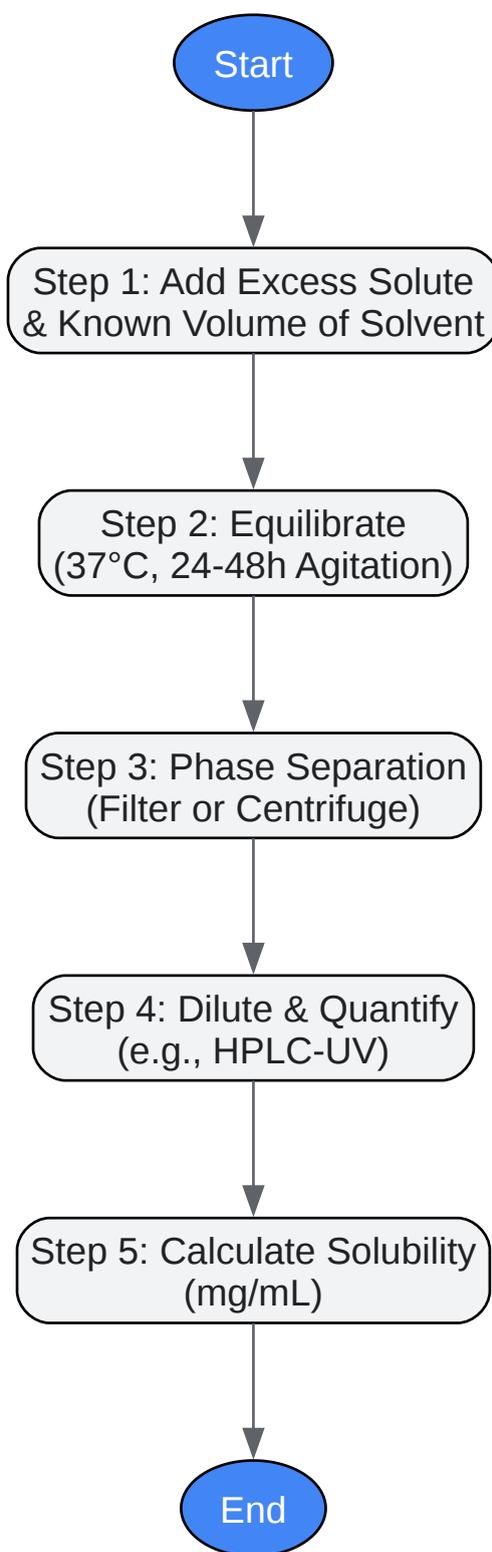
- **4-Nitro-3-(trifluoromethyl)benzaldehyde**
- Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, DMSO)
- Analytical balance ( $\pm 0.1$  mg)
- Temperature-controlled orbital shaker or water bath
- Glass vials with screw caps
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE, chemically compatible)
- Volumetric flasks and pipettes
- Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

## Step-by-Step Methodology

- **Preparation:** Add an excess amount of **4-Nitro-3-(trifluoromethyl)benzaldehyde** to a glass vial. The presence of undissolved solid should be visible throughout the experiment.
- **Solvent Addition:** Add a known volume of the pre-equilibrated solvent (at 37 °C) to the vial.

- **Equilibration:** Seal the vial and place it in the temperature-controlled shaker set to  $37 \pm 1$  °C. Agitate at a speed sufficient to keep the solid suspended without creating a vortex, typically for 24 to 48 hours.<sup>[5]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand briefly. Withdraw a sample of the supernatant and filter it immediately using a syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and carefully pipette the clear supernatant.
- **Dilution:** Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
- **Replication:** It is recommended to perform a minimum of three replicate determinations for each solvent condition to ensure precision.<sup>[5]</sup>

The following diagram outlines the experimental workflow for this protocol.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

## Safety, Handling, and Storage

As a laboratory chemical, **4-Nitro-3-(trifluoromethyl)benzaldehyde** must be handled with appropriate care. Based on available safety data sheets for structurally related compounds, it should be considered an irritant.

- **Handling:** Use in a well-ventilated area. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[10]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[10][11]
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[10][11]

## Conclusion

While specific quantitative solubility data for **4-Nitro-3-(trifluoromethyl)benzaldehyde** is limited in the public domain, its molecular structure suggests a complex solubility profile with moderate lipophilicity. This guide provides the authoritative framework and experimental protocol necessary for researchers to accurately determine its solubility in any solvent system of interest. The application of the standardized shake-flask method will yield reliable and reproducible data, which is essential for advancing research and development activities, from synthetic chemistry to pharmaceutical formulation.

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